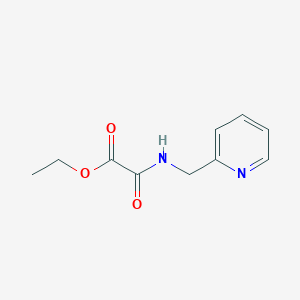
5,7-Dimethylindoline
説明
5,7-Dimethylindoline is a chemical compound with the molecular formula C10H13N . It has a molecular weight of 147.22 and is typically stored at -20°C in a sealed container, away from moisture .
Synthesis Analysis
The synthesis of this compound involves various methods . One of the methods involves the use of sodium cyanoborohydride and acetic acid at 10°C for 1 hour . The yield of this reaction is approximately 73% .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13N/c1-7-5-8(2)10-9(6-7)3-4-11-10/h5-6,11H,3-4H2,1-2H3 . This indicates the presence of 10 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom in the molecule .Physical And Chemical Properties Analysis
This compound is a solid-liquid mixture . It has a density of 1.000±0.06 g/cm3 . The melting point is not available .科学的研究の応用
Cyclization to Form Azepine Derivatives
- 5,7-Dimethylindoline-derived allenes are used in the thermal isomerization to afford tetracyclic azepine derivatives. Semicyclic 2-amino 1,3-dienes, formed from these aminoallenes, are transformed into tricyclic azepine derivatives or benzothiophene-annelated azaheterocycles, depending on the ring size of the enamine moiety and the (hetero)aryl group at C-4 of the 2-dienamine (Reinhard, Glaser, Neumann, & Maas, 1997).
Catalytic Asymmetric Reactions
- This compound derivatives are used in catalytic asymmetric reactions such as aldol and silylcyanation reactions. Chiral Pt(II)/Pd(II) pincer complexes show intramolecular C–H⋯Cl hydrogen bonding both in solution and in solid states (Yoon et al., 2006).
Antifungal Applications
- Fused this compound compounds exhibit antifungal potential against human pathogenic fungi. Their structure and properties are analyzed through elemental, NMR, FT-IR, and mass spectrometry, providing insights into their antifungal efficacy (Chaudhary et al., 2022).
Enolisation and Decarboxylation Studies
- This compound compounds are used in kinetic isotope effect models to explore base-catalyzed enolisation of indolin-2-ones and the decarboxylation of indole carboxylates (Rzepa, 2016).
Direct Glycosylation to Form Nucleosides
- This compound is involved in the synthesis of indoline nucleosides, highlighting its role in the formation of important biochemical compounds (Chandra & Brown, 2005).
Synthesis of Spiro-Compounds
- It's used in the synthesis of complex spiro-compounds like 4-(2-Methylene-1-ethyl-3,3-dimethylindoline-2'-yl)-6,8-dibromo-1'-ethyl-3',3'-dimethylspiro-[3,4-dihydro-2H-1-benzopyran-2,2'-indoline], which have potential applications in various chemical industries (Jin, Zhang, & De-chun, 2010).
Asymmetric Catalysis
- This compound derivatives are used in enantioselective palladium catalyzed allylic substitutions, achieving high enantioselectivities. This showcases its application in stereoselective synthesis (Chelucci & Cabras, 1996).
Safety and Hazards
特性
IUPAC Name |
5,7-dimethyl-2,3-dihydro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-7-5-8(2)10-9(6-7)3-4-11-10/h5-6,11H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJPUSULAUOJQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)CCN2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



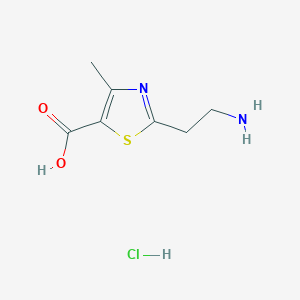
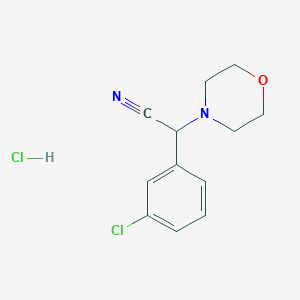
![8-amino-4-[(dimethyl-1,2-oxazol-4-yl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B7841835.png)
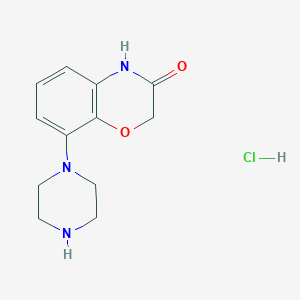
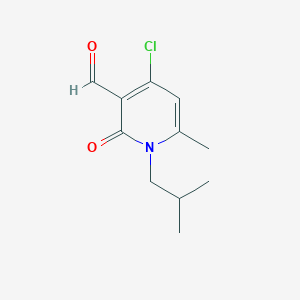

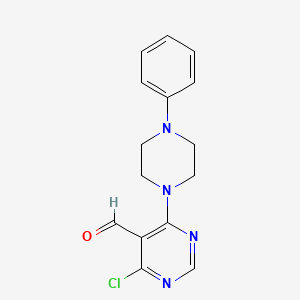
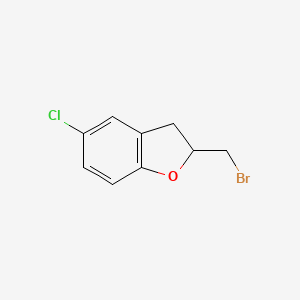

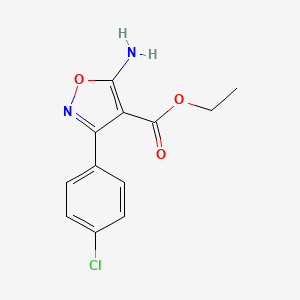

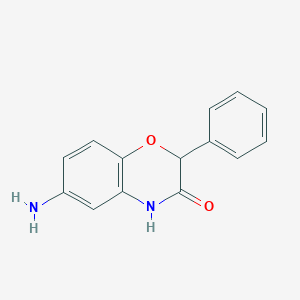
![(7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic acid Hydrochloride](/img/structure/B7841918.png)
